4-(甲磺基)苯硼酸

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

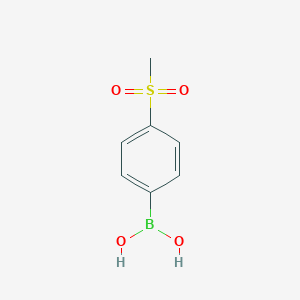

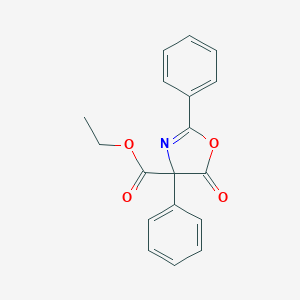

4-(Methylsulfonyl)phenylboronic acid is a derivative of phenylboronic acid, which is a compound of interest in various chemical reactions and syntheses. Phenylboronic acids are known to participate in catalytic processes and the formation of new chemical bonds, such as S-S and C-S bonds, as well as in the amidation of carboxylic acids and amines . They are also used in the synthesis of complex molecules like dihydropyrano[2,3-c]pyrazoles and have applications in the development of anti-inflammatory drugs .

Synthesis Analysis

The synthesis of derivatives of phenylboronic acids, such as sulfonyl chlorides, involves selective lithiation and oxidation steps. For instance, bromo N-methyl-di-ethanolamine phenylboronates can be lithiated to form lithium sulfinyl phenylboronates, which upon oxidation yield sulfonyl chlorides . These intermediates are valuable for further chemical transformations, including Pd(0) catalyzed cross-couplings and potentially as carbohydrate binders .

Molecular Structure Analysis

The molecular structure of 4-(Methylsulfonyl)phenylboronic acid is characterized by the presence of a boronic acid group and a methylsulfonyl substituent. The methylsulfonyl group is known to fit well into the binding site of cyclooxygenase enzymes, which is crucial for the anti-inflammatory activity of related compounds . The precise orientation of this group within the enzyme's pocket is essential for its inhibitory effect.

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions. They can catalyze the formation of S-S and C-S bonds, as seen in the synthesis of benzyl disulfanylsulfone derivatives from S-benzyl thiosulfonates . Additionally, they can undergo (phenylsulfonyl)difluoromethylation, introducing the PhSO2CF2 group into aromatic compounds . These reactions highlight the reactivity of the boronic acid moiety and its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives are influenced by their functional groups. For example, the presence of sulfonic acid groups in related polymers increases their solubility in polar solvents and raises the glass transition temperature . The sulfonation process itself is complex, with intermediates like phenyl hydrogen sulfates playing a role in the sulfonation of phenols . These properties are critical for the application of phenylboronic acid derivatives in materials science and medicinal chemistry.

科研应用

催化和化学合成

4-(甲磺基)苯硼酸及其衍生物在各种催化和化学合成过程中被用作关键中间体。例如,该化合物在精细化学品的合成中发挥着重要作用,例如在Pd纳米颗粒催化的选择性加氢产物合成和Suzuki偶联反应中。将Pd纳米颗粒封装在多孔固体聚合物材料中,如超交联聚苯乙烯(HPS),展示了4-(甲磺基)苯硼酸衍生物在增强金属纳米颗粒性能和避免催化中金属溶出问题方面的潜力(Nemygina et al., 2016)。

聚合物和材料合成

在材料科学领域,4-(甲磺基)苯硼酸衍生物在聚合物和新型材料的合成中起着重要作用。它们被用于创建具有苯氧硫阳离子型构建块的杂环梯形聚合物,展示了它们在开发具有理想电学性能的半导体材料中的重要性(Oyaizu et al., 2002)。此外,这些衍生物在甲磺基芳基和硫芳基聚合物的合成中起着关键作用,进一步突显了它们在推动材料科学和工程方面的作用(Oyaizu et al., 2003)。

Safety And Hazards

When handling 4-(Methylsulfonyl)phenylboronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

性质

IUPAC Name |

(4-methylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUKDQTYMWUSAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370254 |

Source

|

| Record name | 4-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylsulfonyl)phenylboronic acid | |

CAS RN |

149104-88-1 |

Source

|

| Record name | 4-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methanesulfonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)

![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)

![2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B120167.png)

![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)

![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)